N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide
Description
N-(4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with a methyl group at position 2 and a trifluoromethyl group at position 5. The quinoline nitrogen at position 4 is linked via an amino bridge to a phenyl ring, which is further functionalized with an acetamide group.
Properties
IUPAC Name |
N-[4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-11-9-17(25-15-6-4-14(5-7-15)24-12(2)26)16-8-3-13(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOMLHHPZCNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways.
Biological Activity
N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide, with the CAS number 881940-57-4, is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16F3N3O, with a molecular weight of 359.3 g/mol. The compound features a quinoline moiety substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various pharmacological applications .
Recent studies have highlighted the compound's potential as an inhibitor of specific biological pathways. Its structural similarity to other quinoline derivatives suggests that it may interact with key enzymes or receptors involved in disease processes. For instance, compounds in this class have been shown to exhibit inhibitory activity against histone deacetylases (HDACs), which play critical roles in epigenetic regulation and cancer progression .
Biological Activities
-
Antiviral Activity :
- This compound has demonstrated moderate antiviral activity against influenza viruses. In vitro studies indicated an effective concentration (EC50) value of approximately 22.94 µM against the H1N1 strain, suggesting its potential as an antiviral therapeutic agent.
-
Antitumor Potential :
- The compound has been evaluated for its efficacy against tumor cell lines. Preliminary results indicate that it may possess antitumor properties, particularly through the inhibition of c-KIT kinase activity, which is implicated in several malignancies including gastrointestinal stromal tumors (GISTs) .
- Inhibition of HDACs :
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antiviral | Influenza H1N1 | 22.94 µM | |
| Antitumor | c-KIT Kinase | Single-digit nM | |
| HDAC Inhibition | Various HDAC Isoforms | Varies |
Research Highlights
- A study published in PubMed identified that quinoline derivatives similar to this compound exhibit potent activity against drug-resistant mutants of c-KIT, suggesting a promising avenue for therapeutic development in resistant cancers .
- Structural analysis through molecular docking simulations has elucidated how this compound interacts with viral proteins, particularly targeting the RNA polymerase complex essential for viral replication.
Comparison with Similar Compounds
Quinoline-Based Acetamides
Key Analog : (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f) and 4g
- Structural Differences: Core: Indole (4f, 4g) vs. quinoline (target compound). Substituents: Trifluoroacetyl and fluorophenyl groups (4f, 4g) vs. trifluoromethyl and methyl groups (target).
- Synthesis: Yields: 72–79% for 4f/4g vs. Method: Both use acetonitrile as solvent with trifluoroacetic anhydride (TFAA) .
Implications: The quinoline core in the target compound may offer enhanced metabolic stability compared to indole-based analogs due to reduced susceptibility to oxidative degradation.
Quinoxaline-Based Acetamides
Key Analog: 2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)Thio)-N-(2,3-Diphenylquinoxalin-6-yl)Acetamide (4a)
- Structural Differences: Core: Quinoxaline (4a) vs. quinoline (target). Quinoxaline has two nitrogen atoms, altering electron distribution. Substituents: Thiopyrimidine and chlorophenyl groups (4a) vs. trifluoromethyl and acetamide groups (target).
- Synthesis: Yield: 90.2% for 4a vs. Method: Reflux in acetonitrile with triethylamine .
- Physical Properties :
Implications :
The trifluoromethyl group in the target compound may improve membrane permeability compared to the chlorophenyl group in 4a, which is bulkier and more hydrophobic.
Piperidine- and Furan-Modified Acetamides
Key Analogs: Patent-derived compounds (e.g., N-(3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)-4-(7-(Trifluoromethyl)-3,4-Dihydroquinolin-1(2H)-yl)-Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide)
- Structural Differences: Complexity: Patent compounds incorporate tetrahydrofuran-oxy and piperidine groups, unlike the simpler phenyl-acetamide linkage in the target. Functional Groups: Cyclic ethers and sp³-hybridized nitrogen (patent compounds) vs. planar quinoline (target).
Implications :
The target compound’s lack of bulky cyclic ethers may enhance solubility and oral bioavailability compared to patent analogs.
Agrochemical Acetamides
Key Analog: N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican)
- Structural Differences: Core: Pyridine (Diflufenican) vs. quinoline (target). Substituents: Difluorophenyl and phenoxy groups (Diflufenican) vs. trifluoromethyl and acetamide (target).
- Application :
Implications : The target compound’s acetamide group may redirect its bioactivity toward eukaryotic targets (e.g., human enzymes) rather than plant-specific pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
